molecular formula C14H10ClF3N2O4 B3221900 Methyl 2-chloro-5-(3-(difluoromethyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-4-fluorobenzoate CAS No. 120890-11-1

Methyl 2-chloro-5-(3-(difluoromethyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-4-fluorobenzoate

Cat. No. B3221900
Key on ui cas rn: 120890-11-1
M. Wt: 362.69 g/mol
InChI Key: IMLXPDNTMMMCET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04941909

Procedure details

Further representatives of such compounds of formula I are the ethyl, n-propyl, n-butyl, n-hexyl n-octyl, sec.-butyl, 1-methylbutyl, neopentyl, isobutyl, isopentyl, 2-methylbutyl, 1,2-dimethylpropyl, tert.butyl, 1-ethylpropyl, allyl, 2-butenyl, 3-methyl-2-butenyl, 3-methyl-3-butenyl 1-ethyl-2-propenyl, 4-pentenyl, 1-methyl-2-butenyl, 1-methyl-3-butenyl, 3-butenyl, 2-methyl-2-propenyl, 3-butynyl, 2-butynyl, methoxymethyl, ethoxymethyl, n-propoxymethyl, isopropoxymethyl, n-pentyloxymethyl, 1-methoxyethyl, 2-methoxyethyl 2-ethoxyethyl, 2-isopropoxyethyl, 2-methoxy-1-methylethyl, 2-n-butyloxyethyl, cyclopentyl, cyclohexyl, cycloheptyl, cyclopropylmethyl, 1-cyclopropylethyl, 3-tetrahydrofuryl, tetrahydrofurfuryl, 1,3-dioxan-5-yl, 1,3-dioxolan-5-ylmethyl, benzyl and 4-methoxyphenyl esters of 2-chloro-5-[3-difluoromethyl-3,6-dihydro-4-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-4-fluorobenzoic acid, isopropyl 2-chloro-5-[3-difluoromethyl-3,6-dihydro-4,5-dimethyl-2,6-dioxo-1(2H)-pyrimidinyl]-4-fluorobenzoate, isopropyl 2-chloro-5-[3-difluoromethyl-3,6-dihydro-5-fluoro-4-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-4-fluorobenzoate, isopropyl 2-chloro-5-[3-difluoromethyl-3,6-dihydro-4-methyl-2 6-dioxo-1(2H)-pyrimidinyl]-benzoate and isopropyl 2-chloro-5-[3,6-dihydro-4-methyl-3-(1,1,2,2-tetrafluoroethyl)-2,6-dioxo-1(2H)-pyrimidinyl]-4-fluorobenzoate.
[Compound]
Name
ethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
benzyl and 4-methoxyphenyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-chloro-5-[3-difluoromethyl-3,6-dihydro-4-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-4-fluorobenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
isopropyl 2-chloro-5-[3-difluoromethyl-3,6-dihydro-4,5-dimethyl-2,6-dioxo-1(2H)-pyrimidinyl]-4-fluorobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
isopropyl 2-chloro-5-[3-difluoromethyl-3,6-dihydro-5-fluoro-4-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-4-fluorobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
isopropyl 2-chloro-5-[3-difluoromethyl-3,6-dihydro-4-methyl-2 6-dioxo-1(2H)-pyrimidinyl]-benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
isopropyl 2-chloro-5-[3,6-dihydro-4-methyl-3-(1,1,2,2-tetrafluoroethyl)-2,6-dioxo-1(2H)-pyrimidinyl]-4-fluorobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
ClC1C=C(F)C(N2C(=O)C=C(C)N(C(F)F)C2=O)=CC=1C(O)=O.[Cl:24][C:25]1[CH:36]=[C:35]([F:37])[C:34]([N:38]2[C:43](=[O:44])[C:42](C)=[C:41]([CH3:46])[N:40]([CH:47]([F:49])[F:48])[C:39]2=[O:50])=[CH:33][C:26]=1[C:27]([O:29][CH:30](C)C)=[O:28].ClC1C=C(F)C(N2C(=O)C(F)=C(C)N(C(F)F)C2=O)=CC=1C(OC(C)C)=O.ClC1C=CC(N2C(=O)C=C(C)N(C(F)F)C2=O)=CC=1C(OC(C)C)=O.ClC1C=C(F)C(N2C(=O)C=C(C)N(C(F)(F)C(F)F)C2=O)=CC=1C(OC(C)C)=O>>[Cl:24][C:25]1[CH:36]=[C:35]([F:37])[C:34]([N:38]2[C:43](=[O:44])[CH:42]=[C:41]([CH3:46])[N:40]([CH:47]([F:48])[F:49])[C:39]2=[O:50])=[CH:33][C:26]=1[C:27]([O:29][CH3:30])=[O:28]

Inputs

Step One
Name
ethyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
benzyl and 4-methoxyphenyl esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
2-chloro-5-[3-difluoromethyl-3,6-dihydro-4-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-4-fluorobenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)F)N1C(N(C(=CC1=O)C)C(F)F)=O
Step Four
Name
isopropyl 2-chloro-5-[3-difluoromethyl-3,6-dihydro-4,5-dimethyl-2,6-dioxo-1(2H)-pyrimidinyl]-4-fluorobenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)OC(C)C)C=C(C(=C1)F)N1C(N(C(=C(C1=O)C)C)C(F)F)=O
Step Five
Name
isopropyl 2-chloro-5-[3-difluoromethyl-3,6-dihydro-5-fluoro-4-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-4-fluorobenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)OC(C)C)C=C(C(=C1)F)N1C(N(C(=C(C1=O)F)C)C(F)F)=O
Step Six
Name
isopropyl 2-chloro-5-[3-difluoromethyl-3,6-dihydro-4-methyl-2 6-dioxo-1(2H)-pyrimidinyl]-benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)OC(C)C)C=C(C=C1)N1C(N(C(=CC1=O)C)C(F)F)=O
Step Seven
Name
isopropyl 2-chloro-5-[3,6-dihydro-4-methyl-3-(1,1,2,2-tetrafluoroethyl)-2,6-dioxo-1(2H)-pyrimidinyl]-4-fluorobenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)OC(C)C)C=C(C(=C1)F)N1C(N(C(=CC1=O)C)C(C(F)F)(F)F)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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